6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one
Overview
Description
Preparation Methods
The synthesis of 6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .
Chemical Reactions Analysis
6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: It is used as a reference substance for drug impurities and reagents.
Biology: It can be used in studies involving biological pathways and molecular interactions.
Medicine: It may be used in preclinical research to investigate potential therapeutic effects.
Industry: It is used in the development and testing of new chemical processes and products.
Mechanism of Action
The mechanism of action of 6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:
- 6-Amino-7-[(3-hydroxypropyl)amino]-3,4-dihydroquinazolin-4-one
- 6-Amino-7-[(3-hydroxyethyl)amino]-3,4-dihydroquinazolin-4-one These compounds share a similar quinazolinone core structure but differ in the length and nature of the hydroxyalkyl side chain. The uniqueness of this compound lies in its specific side chain, which can influence its chemical properties and biological activities .
Properties
IUPAC Name |
6-amino-7-(3-hydroxybutylamino)-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-7(17)2-3-14-11-5-10-8(4-9(11)13)12(18)16-6-15-10/h4-7,14,17H,2-3,13H2,1H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBANPIKEUTMGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C(C=C2C(=C1)N=CNC2=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205908 | |
Record name | 4(3H)-Quinazolinone, 6-amino-7-[(3-hydroxybutyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-22-3 | |
Record name | 4(3H)-Quinazolinone, 6-amino-7-[(3-hydroxybutyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(3H)-Quinazolinone, 6-amino-7-[(3-hydroxybutyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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